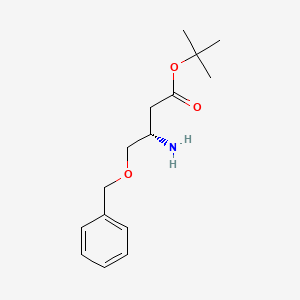

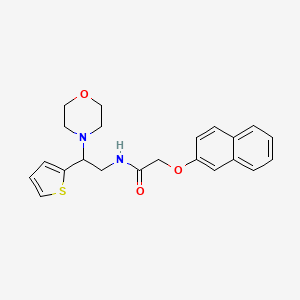

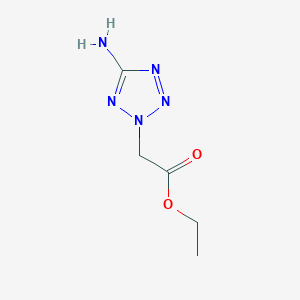

![molecular formula C15H13NO5 B2950420 [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate CAS No. 787557-43-1](/img/structure/B2950420.png)

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to act as a fluorescent probe, making it a valuable tool for studying biological systems. In

Mechanism of Action

The mechanism of action of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is based on its ability to act as a fluorescent probe. When excited by a specific wavelength of light, this compound emits a fluorescent signal that can be detected and measured. This allows researchers to track the movement and activity of the compound within biological systems.

Biochemical and Physiological Effects:

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic, making it a safe tool for studying biological systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is its ability to act as a fluorescent probe. This allows researchers to study biological systems in real-time, providing valuable insights into cellular processes and pathways. However, there are also limitations to its use. For example, the compound may have limited solubility in certain solvents, which can affect its ability to penetrate cells or tissues. Additionally, the fluorescent signal may be affected by environmental factors such as pH or temperature.

Future Directions

There are many future directions for research involving [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate. One area of focus is the development of new derivatives or analogs with improved properties, such as increased solubility or enhanced fluorescent signal. Another area of research is the application of this compound in new areas, such as in vivo imaging or drug delivery. Additionally, researchers may explore the use of this compound in combination with other probes or imaging techniques to gain a more comprehensive understanding of biological systems.

In conclusion, [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is a valuable tool for scientific research due to its ability to act as a fluorescent probe. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With continued research, this compound has the potential to contribute to a better understanding of biological systems and the development of new drugs and therapies.

Synthesis Methods

The synthesis of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate involves a series of chemical reactions. The starting material is 4-formylbenzoic acid, which is reacted with 2-aminoethanol to form the amide. This amide is then reacted with furfurylamine to form the final product. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions.

Scientific Research Applications

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate has been used in a variety of scientific research applications. One of the most common uses is as a fluorescent probe for studying biological systems. This compound has been used to study cellular uptake and localization, protein-protein interactions, and enzyme activity. It has also been used in drug discovery research to screen for potential inhibitors of specific enzymes or pathways.

properties

IUPAC Name |

[2-(furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c17-9-11-3-5-12(6-4-11)15(19)21-10-14(18)16-8-13-2-1-7-20-13/h1-7,9H,8,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELPLTZHIGRHMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85271483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

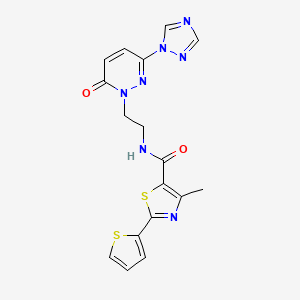

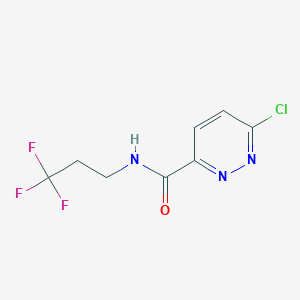

![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)

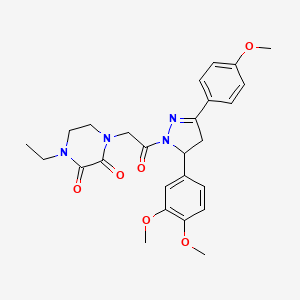

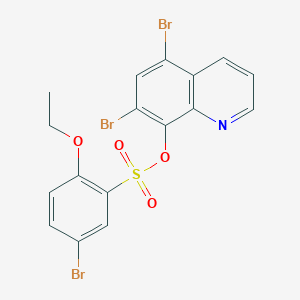

![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)

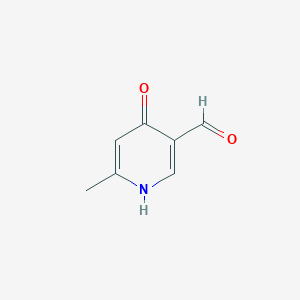

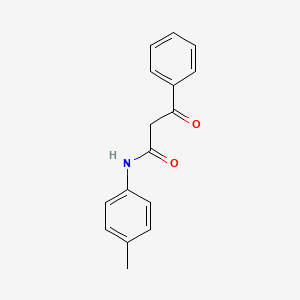

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2950350.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)

![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)